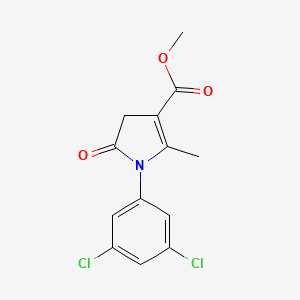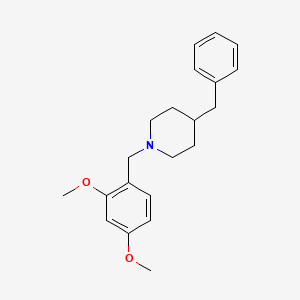![molecular formula C13H13ClN2S B5683763 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine, also known as CBTDMP, is a pyrimidine derivative that has been extensively studied for its potential as a therapeutic agent. CBTDMP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in the body. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been found to reduce pain and fever in animal models. This compound has also been found to improve kidney function in rats with renal damage.
実験室実験の利点と制限
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine. One area of interest is the development of this compound-based therapies for the treatment of cancer. Further studies are needed to investigate the anticancer properties of this compound and to determine its potential as a therapeutic agent for the treatment of various types of cancer.
Another area of interest is the development of this compound-based therapies for the treatment of inflammation and oxidative stress-related diseases. Further studies are needed to investigate the anti-inflammatory and antioxidant properties of this compound and to determine its potential as a therapeutic agent for the treatment of diseases such as arthritis, diabetes, and cardiovascular disease.
In addition, further studies are needed to investigate the mechanism of action of this compound and to determine its potential as a modulator of various signaling pathways in the body. Understanding the mechanism of action of this compound could lead to the development of more effective therapies for a wide range of diseases.
合成法
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization with 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile. This reaction yields this compound as a white crystalline powder with a melting point of 153-155°C.
科学的研究の応用
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been extensively studied for its potential as a therapeutic agent. Its anti-inflammatory properties have been investigated in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced hind paw inflammation. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit antioxidant activity. In a study conducted on rats, this compound was found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
This compound has also been investigated for its anticancer properties. In a study conducted on human breast cancer cells, this compound was found to induce apoptosis and inhibit cell proliferation. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c1-9-7-10(2)16-13(15-9)17-8-11-5-3-4-6-12(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUWWSGBSVBVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)




![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
